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molecular formula C10H12N2O B3362615 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one CAS No. 1001906-52-0

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B3362615
M. Wt: 176.21
InChI Key: CQWMZWLOIWMFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134004B2

Procedure details

To a MeOH (30 ml) solution of 5-[(1E)-N-hydroxyethanimidoyl]-1,3-dihydro-2H-indol-2-one (0.5 g, 2.6 mmol; WO 2004108133), Raney Nickel and aqueous solution of ammonium hydroxide (10 ml) were added and the mixture was stirred for 9 hours under hydrogen (4.0 kgf/cm2). Then, the reaction was filtered off and the filtrate was evaporated to give 5-(1-aminoethyl)-1,3-dihydro-2H-indol-2-one as a free form. Then, the amine was treated with MeOH solution of 10% of chloride and recrystallized from MeOH/diethyl ether to give the title compound as a white solid. MS (ESI) m/z 177 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O/[N:2]=[C:3](/[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)\[CH3:4].[OH-].[NH4+]>[Ni].CO>[NH2:2][CH:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O/N=C(\C)/C=1C=C2CC(NC2=CC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 9 hours under hydrogen (4.0 kgf/cm2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
NC(C)C=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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